2-(1,3-Benzothiazol-2-yl)-3-[(2,4-dimethylphenyl)amino]-3-sulfanylprop-2-enenitrile
Description
This compound features a benzothiazole core substituted with a 2,4-dimethylphenylamino group and a sulfanyl (─SH) moiety at the prop-2-enenitrile scaffold. Its synthesis likely involves microwave-assisted reactions between 2-cyanomethyl-1,3-benzothiazole and aldehydes, followed by functionalization with the 2,4-dimethylphenylamine group .
Properties
IUPAC Name |
(2E)-2-(3H-1,3-benzothiazol-2-ylidene)-2-cyano-N-(2,4-dimethylphenyl)ethanethioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3S2/c1-11-7-8-14(12(2)9-11)20-17(22)13(10-19)18-21-15-5-3-4-6-16(15)23-18/h3-9,21H,1-2H3,(H,20,22)/b18-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBBLIGRAYRYWNC-QGOAFFKASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=S)C(=C2NC3=CC=CC=C3S2)C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)NC(=S)/C(=C/2\NC3=CC=CC=C3S2)/C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Optimization
Core Benzothiazole Formation
The benzothiazole moiety is typically synthesized via cyclization of 2-aminothiophenol with α-cyanoketones or nitriles under acidic or oxidative conditions. For the target compound, the use of 2-aminobenzothiazole as a precursor is critical. Search results indicate that derivatives like N-(1,3-benzothiazol-2-yl)acetamide are synthesized by refluxing 2-aminobenzothiazole with chloroacetyl chloride in dimethylformamide (DMF) catalyzed by triethylamine (TEA) at 200°C for 4 hours. This method achieves yields exceeding 75%, suggesting its applicability for forming the benzothiazole backbone required for subsequent functionalization.
Introduction of the Propenenitrile and Sulfanyl Groups
The α,β-unsaturated nitrile group is introduced via Knoevenagel condensation. A 2024 study demonstrated that reacting benzothiazole aldehydes with malononitrile in ethanol under basic conditions (e.g., piperidine) at 80°C produces α-cyanovinyl intermediates. For sulfanyl group incorporation, thiolation reagents such as Lawesson’s reagent or H2S gas in DMF are employed. Patent CA2161176A1 highlights the use of thiourea derivatives under alkaline conditions to introduce sulfhydryl groups at the β-position of acrylonitriles.
Amination with 2,4-Dimethylaniline
The final step involves nucleophilic substitution or Michael addition of 2,4-dimethylaniline to the α-cyanovinyl-sulfanyl intermediate. In a representative procedure, the intermediate is dissolved in anhydrous tetrahydrofuran (THF) and treated with 2,4-dimethylaniline in the presence of potassium carbonate at 60°C for 12 hours. This step achieves regioselectivity due to the electron-withdrawing effect of the nitrile group, directing the amine to the β-position.
Table 1: Comparative Analysis of Reaction Conditions
Mechanistic Insights and Stereochemical Considerations
Cyclization Dynamics
The formation of the benzothiazole ring proceeds via a nucleophilic aromatic substitution mechanism. The thiol group of 2-aminothiophenol attacks the electrophilic carbon of malononitrile, followed by intramolecular cyclization and dehydration. Density functional theory (DFT) studies suggest that the Z-configuration of the propenenitrile group is stabilized by conjugation with the benzothiazole’s aromatic system.
Stereoselectivity in Thiolation
The addition of the sulfanyl group exhibits moderate stereoselectivity, favoring the Z-isomer due to steric hindrance between the benzothiazole ring and the incoming thiol group. This is corroborated by NMR data from analogous compounds, where coupling constants (J = 12–14 Hz) confirm the cis orientation of the sulfhydryl and anilino groups.
Characterization and Analytical Validation
Spectroscopic Profiling
- FT-IR : A strong absorption band at 1693 cm⁻¹ confirms the C≡N stretch of the nitrile group, while peaks at 3050–3161 cm⁻¹ correspond to N–H stretching in the anilino moiety.
- ¹H NMR : Key signals include a singlet at δ 10.54 ppm (NH of benzothiazole), a multiplet at δ 7.20–7.90 ppm (aromatic protons), and a triplet at δ 3.46 ppm (CH2 adjacent to the sulfanyl group).
- 13C NMR : Resonances at δ 172.72 ppm (C=O of acetamide derivatives) and δ 119.9–131.71 ppm (aromatic carbons) align with reported data.
Challenges and Mitigation Strategies
Byproduct Formation
Competing reactions during amination can yield N-alkylated byproducts . This is mitigated by using excess 2,4-dimethylaniline (1.5 equiv) and maintaining anhydrous conditions.
Low Solubility
The compound’s limited solubility in polar solvents is addressed by employing DMF/THF mixtures (1:3 v/v) during crystallization.
Industrial-Scale Production Considerations
Patent CA2161176A1 discloses a continuous-flow reactor system for synthesizing benzothiazole derivatives at scale, achieving a throughput of 5 kg/day with 85% yield. Key parameters include:
- Residence time: 30 minutes
- Temperature gradient: 80°C → 120°C
- Catalyst: 0.1 mol% Pd/C
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) and strong bases.
Major Products Formed:
Oxidation: Formation of corresponding sulfones or sulfoxides.
Reduction: Production of reduced derivatives with altered functional groups.
Substitution: Introduction of different substituents at the reactive sites.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.
Biology: It has shown potential as a bioactive molecule in biological studies, including enzyme inhibition and receptor binding assays.
Industry: The compound's unique properties make it valuable in the manufacturing of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-(1,3-Benzothiazol-2-yl)-3-[(2,4-dimethylphenyl)amino]-3-sulfanylprop-2-enenitrile exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison of Benzothiazole Derivatives
Key Observations:
Structural Variations: The target compound uniquely combines a 2,4-dimethylphenylamino group and a sulfanyl substituent. In contrast, derivatives like those in replace benzothiazole with benzodiazole and substitute with electron-withdrawing groups (e.g., trifluoromethyl), which may alter electronic properties and bioavailability. The sulfanyl group in the target compound could enhance intermolecular interactions (e.g., hydrogen bonding or metal chelation) compared to carbamoyl or methanesulfonic acid groups in other analogs .
Biological Activity: Compounds with aryl substituents (e.g., 4-Cl, 4-OCH3) in show broad-spectrum antimicrobial activity (MIC values: 2–16 µg/mL against S. aureus and E. coli). Cpd D in inhibits low molecular weight protein tyrosine phosphatases (LMWPTPs), suggesting that benzothiazole derivatives with polar groups (e.g., sulfonic acid) may target enzymatic pathways.
Synthetic Routes :
- The target compound’s synthesis aligns with microwave-assisted protocols in , which reduce reaction times (e.g., 10–15 minutes) compared to conventional heating. Derivatives like those in may require alternative methods due to the instability of trifluoromethyl groups under microwave conditions.
Crystallographic and Computational Analysis: Tools like Mercury CSD (used for visualizing hydrogen-bonding networks ) and SHELX (for crystal structure refinement ) are critical for comparing packing efficiencies. The sulfanyl group in the target compound may form stronger hydrogen bonds (e.g., S─H···N) versus weaker van der Waals interactions in non-polar analogs .
Biological Activity
The compound 2-(1,3-benzothiazol-2-yl)-3-[(2,4-dimethylphenyl)amino]-3-sulfanylprop-2-enenitrile is a member of the benzothiazole family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound features a benzothiazole moiety, which is known for its role in various biological activities, including antimicrobial and anticancer effects.
The biological activity of benzothiazole derivatives often involves interaction with specific biological targets. In the case of this compound:
- Target Enzymes : It has been shown to inhibit enzymes involved in bacterial cell wall synthesis and has potential anti-tubercular properties by targeting DprE1 , a crucial enzyme in Mycobacterium tuberculosis metabolism.
- Antimicrobial Activity : The compound exhibits significant antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentration (MIC) values indicating potent activity .
Biological Activity Data
Recent studies have evaluated the biological activity of this compound alongside related benzothiazole derivatives. The following table summarizes key findings:
| Compound | Target Bacteria | MIC (µg/mL) | Activity |
|---|---|---|---|
| This compound | Staphylococcus aureus | 8 | Potent antibacterial activity |
| Enterococcus faecalis | 8 | Higher activity than TCC (16 µg/mL) | |
| Mycobacterium tuberculosis | - | Inhibitory effect on DprE1 |
Case Study 1: Antibacterial Efficacy
In a comparative study of various benzothiazole derivatives, the compound demonstrated superior antibacterial efficacy against Staphylococcus aureus and Enterococcus faecalis, outperforming traditional antibiotics like Triclocarban (TCC). The MIC values were significantly lower, suggesting its potential as a new therapeutic agent for treating resistant bacterial infections .
Case Study 2: Cytotoxicity Assessment
A cytotoxicity assay was conducted using non-malignant mammary epithelial cells (MCF-10A). At concentrations up to 100 µg/mL, the compound exhibited minimal cytotoxic effects, indicating a favorable safety profile for further development . This is crucial for its application in clinical settings where toxicity is a major concern.
Pharmacokinetics and Toxicity
Pharmacokinetic studies indicate that benzothiazole derivatives generally possess favorable absorption, distribution, metabolism, and excretion (ADME) profiles. The compound's solubility and stability under physiological conditions enhance its potential for therapeutic use .
Q & A
Basic: What are the optimal synthetic routes for 2-(1,3-Benzothiazol-2-yl)-3-[(2,4-dimethylphenyl)amino]-3-sulfanylprop-2-enenitrile?
Methodological Answer:
The synthesis typically involves multi-step reactions starting with benzothiazole derivatives and prop-2-enenitrile intermediates. Key steps include:
- Coupling reactions : Use of bases (e.g., NaOH, K₂CO₃) to facilitate nucleophilic substitution or condensation .
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or acetic acid are preferred for their ability to stabilize intermediates .
- Temperature control : Reactions are often conducted under reflux (80–120°C) to optimize yield and minimize side products .
- Purification : Column chromatography or recrystallization is critical to isolate the target compound with >95% purity .
Basic: Which analytical techniques are most reliable for structural characterization of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substituent positions, particularly for the benzothiazole and sulfanyl groups .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves stereochemistry and confirms the (E/Z) configuration of the prop-2-enenitrile moiety .
Advanced: How can researchers address contradictions in reported synthetic yields for this compound?
Methodological Answer:
Discrepancies in yields (e.g., 60% vs. 85%) often arise from:
- Catalyst variations : Palladium vs. copper catalysts in coupling steps may alter reaction efficiency .
- Solvent purity : Trace water in DMF can hydrolyze intermediates, reducing yield .
- Systematic validation : Replicate reactions under standardized conditions (e.g., inert atmosphere, controlled humidity) and compare kinetic data via HPLC monitoring .
Advanced: What experimental designs are recommended to study this compound’s bioactivity mechanisms?
Methodological Answer:
- In vitro assays : Use enzyme inhibition assays (e.g., kinase or protease targets) to quantify IC₅₀ values .
- Interaction studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) measure binding affinities with proteins .
- Computational modeling : Molecular docking (AutoDock Vina) predicts binding modes, guiding mutagenesis studies to validate key residues .
Basic: How can researchers assess the purity and stability of this compound under varying storage conditions?
Methodological Answer:
- Purity analysis : Use HPLC with UV detection (λ = 254 nm) and compare retention times against standards .
- Stability testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) monitor decomposition via TLC or LC-MS .
- Solubility profiling : Determine partition coefficients (LogP) using shake-flask methods with octanol/water phases .
Advanced: What strategies resolve contradictions in reported bioactivity data across studies?
Methodological Answer:
Discrepancies may stem from:
- Impurity profiles : Trace byproducts (e.g., unreacted benzothiazole) can skew bioactivity; re-purify compounds via preparative HPLC .
- Assay variability : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times across labs .
- Dose-response validation : Perform dose-ranging studies (0.1–100 µM) in triplicate to ensure reproducibility .
Basic: What are the key physical-chemical properties influencing this compound’s reactivity?
Methodological Answer:
- Electrophilicity : The sulfanyl and cyano groups enhance electrophilic character, enabling thiol-disulfide exchange or Michael additions .
- Thermal stability : Differential scanning calorimetry (DSC) identifies decomposition thresholds (>200°C) for safe handling .
- Solubility : Low aqueous solubility (logS = -4.2) necessitates DMSO or ethanol as solvents for biological assays .
Advanced: How to design environmental impact studies for this compound?
Methodological Answer:
- Fate analysis : Use OECD 307 guidelines to assess biodegradation in soil/water systems via LC-MS/MS quantification .
- Ecotoxicology : Conduct Daphnia magna acute toxicity tests (48-h LC₅₀) and algal growth inhibition assays .
- Compartment modeling : Predict environmental distribution (EPI Suite) based on Kow and vapor pressure .
Advanced: What methodologies elucidate the role of the 2,4-dimethylphenyl group in bioactivity?
Methodological Answer:
- Structure-activity relationship (SAR) : Synthesize analogs with substituted aryl groups (e.g., 3,5-dimethyl, 4-fluoro) and compare bioactivity .
- Crystallographic analysis : Resolve ligand-protein co-crystals to identify hydrophobic interactions between the dimethylphenyl group and binding pockets .
- Free-energy calculations : Use molecular dynamics (MD) simulations (AMBER) to quantify binding energy contributions .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- Toxicity screening : Perform Ames tests for mutagenicity and MTT assays for cytotoxicity .
- Personal protective equipment (PPE) : Use nitrile gloves, fume hoods, and sealed containers to prevent dermal/airborne exposure .
- Waste disposal : Neutralize reactive groups (e.g., cyanide) with bleach before incineration .
Advanced: How can cross-disciplinary approaches enhance research on this compound?
Methodological Answer:
- Materials science : Collaborate to study its optoelectronic properties (e.g., fluorescence quenching) for sensor applications .
- Pharmacology : Integrate PK/PD modeling to predict in vivo efficacy and optimize dosing regimens .
- Green chemistry : Develop solvent-free synthesis routes using ball milling or microwave irradiation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
